1-(Pyrimidin-2-yl)ethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Pyrimidin-2-yl)ethane-1,2-diamine is a heterocyclic organic compound with the molecular formula C6H10N4 It is characterized by the presence of a pyrimidine ring attached to an ethane-1,2-diamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Pyrimidin-2-yl)ethane-1,2-diamine can be synthesized through several methods. One common approach involves the reaction of 2-chloropyrimidine with ethylenediamine. The reaction is typically carried out under reflux conditions for a few hours, followed by purification through techniques such as flash chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques and controlled reaction environments.
Chemical Reactions Analysis
Types of Reactions: 1-(Pyrimidin-2-yl)ethane-1,2-diamine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the amino groups.
Oxidation and Reduction Reactions: It can undergo oxidation to form corresponding imines or reduction to yield amines.
Condensation Reactions: The compound can react with aldehydes or ketones to form Schiff bases.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include dichloromethane, methanol, and ethanol.
Major Products:
Substitution Products: Depending on the substituents introduced, various substituted pyrimidine derivatives can be formed.
Oxidation Products: Imines and other oxidized derivatives.
Reduction Products: Amines and other reduced forms.
Scientific Research Applications
1-(Pyrimidin-2-yl)ethane-1,2-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mechanism of Action
The mechanism of action of 1-(Pyrimidin-2-yl)ethane-1,2-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it has been shown to inhibit certain enzymes involved in cancer cell proliferation . The exact pathways and molecular targets are still under investigation, but its ability to interact with nucleic acids and proteins is of particular interest.
Comparison with Similar Compounds
1-(Pyrimidin-2-yl)ethane-1,2-diamine can be compared with other similar compounds, such as:
2-Ethanediamine, N-2-pyrimidinyl-: Similar structure but different substitution pattern.
N-(2-Aminoethyl)pyrimidin-2-amine: Another derivative with potential biological activities.
N1-(3-(Pyrimidin-2-yl)benzyl)ethane-1,2-diamine: Known for its potency as a CARM1 inhibitor.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C6H10N4 |
---|---|
Molecular Weight |
138.17 g/mol |
IUPAC Name |
1-pyrimidin-2-ylethane-1,2-diamine |
InChI |
InChI=1S/C6H10N4/c7-4-5(8)6-9-2-1-3-10-6/h1-3,5H,4,7-8H2 |
InChI Key |
MQOGVGOZCJSARQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1)C(CN)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.